Zidebactam sodium

Description

Context of Global Antimicrobial Resistance and Gram-Negative Pathogens

Antimicrobial resistance (AMR) represents a formidable and escalating global health crisis, threatening to undermine decades of medical progress. nih.govgardp.org Infections caused by multidrug-resistant (MDR) bacteria are a major cause of morbidity and mortality worldwide. amr-insights.eu The challenge is particularly acute with Gram-negative bacteria, whose distinctive cell structure makes them inherently more resistant to many antibiotics. nih.gov

In 2017, the World Health Organization (WHO) published a list of antibiotic-resistant "priority pathogens" to guide research and development of new antibiotics. This list categorizes pathogens as critical, high, or medium priority. Notably, the majority of pathogens on this list are Gram-negative. nih.govresearchgate.net The critical priority category includes carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales (such as Klebsiella pneumoniae and Escherichia coli), which pose a significant threat in hospitals and community settings. nih.govamr-insights.euresearchgate.net These organisms can cause severe infections, including ventilator-associated pneumonia, bloodstream infections, and urinary tract infections. nih.gov The rise of carbapenem-resistant Gram-negative bacteria, often resistant to nearly all available antibiotics, has created an urgent need for novel therapeutic agents. nih.govnih.gov

Evolution of Beta-Lactamase Inhibitors and Beta-Lactam Enhancers in Antibiotic Development

The primary mechanism of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is the production of β-lactamase enzymes that hydrolyze the antibiotic's core β-lactam ring, rendering it inactive. nih.govnih.gov The clinical response to this challenge began with the discovery and introduction of β-lactamase inhibitors.

The first of these, clavulanic acid, was discovered in the 1970s and introduced into clinical practice in combination with amoxicillin. nih.govnih.gov This was followed by other inhibitors like sulbactam (B1307) and tazobactam. nih.gov These "classic" inhibitors effectively restored the activity of their partner β-lactams against bacteria producing certain types of β-lactamases, primarily Ambler class A enzymes. nih.govmdpi.com However, their effectiveness is limited against the growing array of more complex and potent β-lactamases, including extended-spectrum β-lactamases (ESBLs), carbapenemases (like KPC and OXA types), and metallo-β-lactamases (MBLs) of Ambler class B. nih.govmdpi.com

This evolving resistance landscape spurred the development of new classes of inhibitors, such as the diazabicyclooctanes (DBOs). oup.comnih.govnih.gov These agents have a broader spectrum of activity, inhibiting class A and class C enzymes, and in some cases, class D carbapenemases. mdpi.comnih.gov

A more recent and innovative strategy in this field is the concept of the "β-lactam enhancer". oup.comresearchgate.net Unlike traditional inhibitors that solely protect the partner antibiotic, a β-lactam enhancer possesses its own intrinsic antibacterial activity. oup.comoup.com Zidebactam (B611936) is a leading example of this class. It acts as a β-lactam enhancer through its high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis. nih.govoup.comfrontiersin.orgnih.gov This binding disrupts the cell wall, contributing directly to bacterial killing and synergistically enhancing the effect of a partner β-lactam that targets other PBPs, such as PBP3. researchgate.netfrontiersin.org

Strategic Positioning of Zidebactam Sodium as a Novel Antimicrobial Agent

This compound is a novel, non-β-lactam bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) pharmacophore. researchgate.netoup.com It is strategically positioned to address the challenge of MDR Gram-negative infections through a unique dual mechanism of action. oup.comnih.govasm.orginvivochem.com Firstly, it functions as a β-lactamase inhibitor against a range of Ambler class A and C enzymes. frontiersin.orgnih.govoup.com Secondly, and crucially, it acts as a potent β-lactam enhancer by selectively binding to and inhibiting PBP2 in Gram-negative bacteria, including P. aeruginosa and A. baumannii. frontiersin.orgnih.govasm.org

This dual action means zidebactam not only protects its partner β-lactam from degradation but also contributes directly to bactericidal activity. asm.org Zidebactam is being clinically developed in combination with cefepime (B1668827), a fourth-generation cephalosporin (B10832234), under the code name WCK 5222. asm.orgoup.com Cefepime's primary target is PBP3. researchgate.netnih.gov The combination of cefepime and zidebactam results in the simultaneous inhibition of multiple essential PBPs (PBP2 and PBP3), leading to enhanced and potent bactericidal action. nih.govnih.govnih.gov

This strategy is particularly effective against highly resistant pathogens, including those producing metallo-β-lactamases (MBLs) like NDM and VIM. nih.govworldpharmatoday.com While zidebactam does not inhibit MBLs directly, its ability to bind PBP2 remains unaffected by these enzymes. nih.govnih.gov This allows the combination to overcome resistance mediated by these challenging enzymes, making WCK 5222 a promising therapeutic option for serious infections where current treatments have failed. asm.orgworldpharmatoday.comexpresspharma.in

Detailed Research Findings

The combination of cefepime and zidebactam (WCK 5222) has demonstrated potent in vitro activity against a wide range of clinically important Gram-negative pathogens.

| Organism Group | Cefepime/Zidebactam MIC50/90 (mg/L) | % Inhibited at ≤8 mg/L |

|---|---|---|

| All Enterobacterales | 0.03/0.25 | 99.9% |

| Carbapenem-Resistant Enterobacterales (CRE) | - | 97.8% |

Data sourced from a 2018-2019 worldwide collection of clinical isolates. researchgate.net The potent activity against carbapenem-resistant strains highlights the combination's potential in treating difficult infections. researchgate.net

| Organism | Cefepime/Zidebactam MIC50/90 (mg/L) | % Inhibited at ≤8 mg/L | Source |

|---|---|---|---|

| Pseudomonas aeruginosa (2018-19) | - | 99.2% | researchgate.net |

| Stenotrophomonas maltophilia (2018-19) | - | 80.0% | researchgate.net |

| Burkholderia cepacia (2018-19) | - | 89.4% | researchgate.net |

| Acinetobacter spp. (2015) | 16/32 | - | asm.org |

The combination shows strong activity against P. aeruginosa and good activity against other challenging non-fermenters. researchgate.net While MICs are higher for Acinetobacter spp., cefepime/zidebactam was still found to be at least 4-fold more active than cefepime alone against these organisms in a 2015 study. asm.org

The "enhancer" effect of zidebactam has been quantified in preclinical models. In a neutropenic mouse lung infection model with A. baumannii, the addition of a non-effective dose of zidebactam significantly reduced the required exposure time of cefepime to achieve a 1-log₁₀ kill.

| Treatment | Cefepime %fT>MIC Required for 1-log₁₀ kill |

|---|---|

| Cefepime alone | 38.9% |

| Cefepime + Zidebactam | 15.5% |

%fT>MIC refers to the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). This demonstrates that zidebactam markedly enhances cefepime's in vivo activity. nih.govasm.org

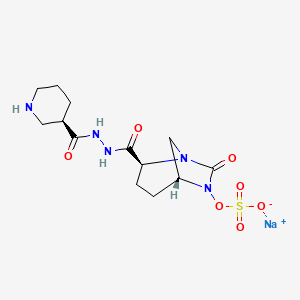

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQBTXVLPFNTDR-RIHXGJNQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N5NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706777-46-9 | |

| Record name | Zidebactam sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706777469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIDEBACTAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHY7N0Y9DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Zidebactam Sodium S Antibacterial Action

Dual Mode of Action: Beta-Lactamase Inhibition and Penicillin-Binding Protein 2 Modulation

Zidebactam (B611936) sodium distinguishes itself through a dual mechanism of action that encompasses both the neutralization of bacterial resistance enzymes and direct engagement with essential bacterial targets. This synergistic approach allows it to overcome common resistance pathways and potentiate the activity of co-administered β-lactam antibiotics.

| Ambler Class | Beta-Lactamase Types | Inhibition Profile of Zidebactam Sodium |

| A | ESBLs (TEM, SHV, CTX-M), KPCs | Broadly Inhibited asm.org |

| C | AmpC | Broadly Inhibited asm.org |

| D | OXA-48, OXA-23, OXA-24/58 | Broadly Inhibited asm.org, Poor inhibition of OXA-23 nih.govresearchgate.net |

| B | Metallo-β-lactamases (NDM, VIM, IMP) | Not Inhibited asm.org |

Functional Consequences of this compound's Dual Mechanism on Bacterial Cell Wall Synthesis

The combined actions of β-lactamase inhibition and PBP2 binding have significant functional consequences for bacterial cell wall synthesis. By inhibiting β-lactamases, zidebactam protects partner β-lactam antibiotics, such as cefepime (B1668827), from degradation, thereby preserving their ability to reach and bind to their target PBPs nih.govpatsnap.com. Concurrently, zidebactam's direct binding to PBP2 disrupts the essential peptidoglycan cross-linking process frontiersin.orguoanbar.edu.iqfrontiersin.org. This dual assault on cell wall integrity leads to weakened cell walls, osmotic instability, and ultimately, bacterial cell death uoanbar.edu.iq. In combination therapies, such as with cefepime, zidebactam's PBP2 binding can complement cefepime's action on other PBPs (like PBP3), leading to a more robust and rapid bactericidal effect asm.org. This augmentation of the partner β-lactam's activity, regardless of β-lactamase expression, is a key outcome of its dual mechanism asm.org.

Differentiating this compound as a Beta-Lactam Enhancer Beyond Traditional Beta-Lactamase Inhibition

Compound List:

this compound

Cefepime

Penicillin-binding Protein 2 (PBP2)

Ambler Class A Beta-Lactamases

Ambler Class C Beta-Lactamases

Ambler Class D Beta-Lactamases

Ambler Class B Metallo-β-lactamases (MBLs)

OXA-23

KPC

ESBLs (TEM, SHV, CTX-M)

AmpC

OXA-48

OXA-24/58

NDM

VIM

IMP

WCK 5222 (Cefepime/Zidebactam)

WCK 5107 (Zidebactam)

WCK 5153

Ertapenem

WCK 6777 (Ertapenem/Zidebactam)

Synthetic Strategies and Chemical Biology of Zidebactam Sodium

Convergent Synthesis Pathways of Zidebactam (B611936) Sodium

The synthesis of Zidebactam sodium is characterized by a convergent approach, which involves the strategic assembly of key molecular fragments. This methodology is crucial for efficiently constructing complex molecules with defined stereochemistry.

The convergent synthesis of this compound typically involves the coupling of two main intermediates: a diazabicyclooctane (DBO) carboxylic acid derivative and a functionalized hydrazide side chain. Specifically, the synthesis has been achieved by coupling the sodium salt of a DBO carboxylic acid, such as (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]-octane-2-carboxylic acid, with a chirally pure side chain, N-Boc-(R)-(-)-ethyl nipecotate hydrazide. researchgate.netresearchgate.net This amide coupling is often facilitated by coupling agents like EDC.HCl in the presence of HOBt. researchgate.net Subsequent chemical transformations, including deprotection steps (e.g., removal of the Boc protecting group using trifluoroacetic acid), are performed to yield the final Zidebactam molecule. researchgate.net

Research has also focused on developing greener and more efficient methodologies for large-scale production. A notable advancement includes an aqueous-medium amide coupling process for producing penultimate intermediates for DBO inhibitors like Zidebactam, which avoids hazardous organic solvents and simplifies isolation. acs.org

Preclinical Pharmacokinetics and Pharmacodynamics of Zidebactam Sodium

Absorption, Distribution, and Elimination Profiles in Preclinical Models

Preclinical pharmacokinetic studies in various animal models have characterized the absorption, distribution, and elimination of zidebactam (B611936) sodium, often in combination with cefepime (B1668827). These studies are vital for understanding drug exposure at the site of infection and guiding dose selection.

Plasma Pharmacokinetics (Cmax, AUC, Half-Life, Clearance) in Animal Models

Pharmacokinetic parameters for zidebactam sodium have been investigated in mice and dogs, providing essential data on its systemic exposure.

In mouse models , following subcutaneous administration, zidebactam exhibited a terminal elimination half-life of approximately 0.3 to 0.5 hours researchgate.net. Plasma Cmax and AUC values demonstrated dose-proportional increases, consistent with observations in human studies researchgate.netnih.gov. For instance, at doses of 12.5 and 50 mg/kg, zidebactam PK studies in mice provided data on its concentration-time profiles researchgate.net.

Studies in beagle dogs following intravenous administration provided more detailed plasma pharmacokinetic data. Zidebactam achieved a maximum plasma concentration (Cmax) of 72.69 ± 12.2 mg/L immediately after infusion. The area under the curve (AUC) was measured at 142.65 ± 18.35 mg·h/L, with an elimination half-life of approximately 110.3 ± 8.3 minutes (around 1.84 hours). The steady-state volume of distribution was estimated at 16.0 ± 1.9 L/70 kg, with total clearance at 107.0 ± 16.0 mL/min and renal clearance at 103.0 ± 15.2 mL/min researchgate.net. A significant portion of the administered dose (93.69 ± 2.14%) was recovered in urine within 12 hours, indicating renal excretion as a primary elimination route researchgate.net.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route of Administration | Cmax (mg/L) | AUC (mg·h/L) | Half-life (h) | Clearance (mL/min) | Volume of Distribution (L/kg) |

| Mouse | Subcutaneous | Varies by dose | Varies by dose | 0.3-0.5 | Not specified | Not specified |

| Dog | Intravenous | 72.69 ± 12.2 | 142.65 ± 18.35 | ~1.84 | 107.0 ± 16.0 | ~0.23 (16.0 L/70kg) |

Note: Specific Cmax and AUC values for mice are dose-dependent and not fully detailed in the provided snippets. Dog data is from a single study.

Tissue Penetration and Distribution, with Focus on Epithelial Lining Fluid (ELF) in Animal Models

The penetration of zidebactam into tissues, particularly the epithelial lining fluid (ELF), is critical for its efficacy in respiratory tract infections. While direct quantitative data in animal ELF is limited, studies suggest favorable penetration.

In mouse models, the penetration of zidebactam into ELF was found to be concentration-dependent, reaching approximately 70% of plasma concentrations researchgate.net. Similarly, studies in healthy human subjects indicated that ELF to plasma penetration ratios for zidebactam were around 38% of total plasma concentrations, a finding consistent with trends observed in animal studies nih.gov. The AUC values in ELF for zidebactam were reported as 52.0 mg·h/liter, with alveolar macrophage (AM) to plasma ratios of 0.10 nih.gov. These findings support the potential for zidebactam to achieve therapeutic concentrations at the site of pulmonary infections.

Pharmacodynamic Target Attainment in In Vitro and In Vivo Infection Models

The pharmacodynamics of this compound, particularly its role in enhancing cefepime's activity, has been assessed through various in vitro and in vivo infection models. Key pharmacodynamic targets, such as time above the minimum inhibitory concentration (T>MIC), are crucial for predicting efficacy.

Time Above Minimum Inhibitory Concentration (T>MIC) Analyses

Zidebactam significantly modulates the pharmacodynamic requirements for cefepime's efficacy. Studies have quantified the reduction in the time above MIC (T>MIC) needed for a specific level of bacterial kill.

Against Acinetobacter baumannii, in a neutropenic mouse lung infection model, cefepime alone required a %fT>MIC target of 40% for a 1-log10 kill. However, in the presence of zidebactam, this requirement for cefepime dropped substantially to 15.5% for a similar level of bacterial kill researchgate.net. The MICs for the A. baumannii strains used in this study ranged from 2 to 16 mg/liter for both cefepime and the cefepime-zidebactam combination researchgate.net.

For P. aeruginosa, cefepime alone required %fT>MIC target values of 46.8% for a 1-log10 kill, with a WCK 5222 MIC of 1 mg/liter nih.gov.

In models involving carbapenem-resistant Enterobacteriaceae (CRE) producing metallo-β-lactamases (MBLs), target cefepime %T>MIC exposures were determined. For instance, against K. pneumoniae NCTC 13443 (MIC=2 mg/L), the target %T>MIC for stasis was 3.61%, and for a 1-log kill, it was 10.15% researchgate.net. These targets are notably lower than those observed for cephalosporin (B10832234) monotherapy, highlighting zidebactam's contribution researchgate.net.

Table 2: Pharmacodynamic Targets (T>MIC) for Cefepime in the Presence of Zidebactam in Mouse Models

| Pathogen | MIC Range (mg/L) (Cefepime/Cefepime-Zidebactam) | Target %fT>MIC for 1-log10 Kill (Cefepime) | Model Type | Citation |

| Acinetobacter baumannii | 2-16 | 15.5% | Neutropenic Mouse Lung | researchgate.net |

| Pseudomonas aeruginosa | 1 (WCK 5222 MIC) | 46.8% | Not specified | nih.gov |

| K. pneumoniae NCTC 13443 (MBL-producing) | 2 (Cefepime) | 10.15% (for 1-log kill) | Neutropenic Mouse Pneumonia | researchgate.net |

Exposure-Response Relationships in Non-Human Biological Systems

Preclinical studies have demonstrated a clear exposure-response relationship, showing that zidebactam enhances cefepime's efficacy by lowering its pharmacodynamic requirements.

In vivo studies utilizing neutropenic mouse models have shown that the combination of cefepime and zidebactam (WCK 5222) effectively reduced bacterial burden. For example, WCK 5222 demonstrated a mean reduction of -3.34 ± 0.85 log10 CFU/lung against A. baumannii isolates researchgate.net. The combination therapy showed enhanced antibacterial activity compared to zidebactam alone in the majority of tested isolates, attributed to zidebactam's β-lactam enhancing effect nih.gov. This enhancement is linked to the reduced %fT>MIC requirement for cefepime, allowing for effective bacterial killing at lower drug exposures researchgate.net. Furthermore, animal studies support the efficacy of ertapenem/zidebactam against carbapenem-resistant Enterobacterales, including MBL producers, even in high-inoculum models, underscoring the robust exposure-response relationship driven by zidebactam's synergistic action researchgate.net.

Antimicrobial Spectrum and Efficacy in Preclinical Models

In Vitro Susceptibility Against Clinically Relevant Bacterial Pathogens

Zidebactam (B611936), often evaluated in combination with cefepime (B1668827) (cefepime-zidebactam), has shown potent in vitro activity against several clinically significant Gram-negative pathogens.

Cefepime-zidebactam has demonstrated excellent activity against Enterobacterales in vitro. Studies utilizing contemporary clinical isolates have reported low minimum inhibitory concentrations (MICs). For instance, cefepime-zidebactam (1:1 ratio) exhibited MIC50/MIC90 values as low as ≤0.03/0.12 μg/mL, with 99.9% of isolates inhibited at ≤4 μg/mL researchgate.net. Against carbapenem-resistant Enterobacterales (CRE), the combination maintained potent activity, with MIC50/MIC90 values of 1/4 μg/mL, inhibiting 99.3% of isolates at ≤8 μg/mL researchgate.net. Further evaluations showed that cefepime-zidebactam inhibited 98.5% of non-carbapenem-susceptible Enterobacterales at ≤8 μg/mL and 94.9% of metallo-β-lactamase (MBL)-positive Enterobacterales at the same concentration nih.gov. The combination also demonstrated strong activity against isolates resistant to other agents like ceftazidime-avibactam and imipenem-relebactam nih.gov. When tested alone, zidebactam showed variable activity against E. coli (MIC50/MIC90 0.12/0.12 mg/L) and Enterobacter spp. (MIC50/MIC90 0.12/0.25 mg/L) medchemexpress.cominvivochem.com. Ertapenem/zidebactam also showed significant activity, inhibiting over 90% of E. coli strains with AmpC, ESBLs, KPC, metallo-, or OXA-48 carbapenemases at a breakpoint of 0.5 mg/L researchgate.net.

Cefepime-zidebactam has proven highly active against Pseudomonas aeruginosa. In one study, the combination (1:1 ratio) displayed MIC50/MIC90 values of 1/4 μg/mL, with 99.5% of isolates inhibited at ≤8 μg/mL researchgate.net. Against multidrug-resistant (MDR) P. aeruginosa, cefepime-zidebactam inhibited 99.6% of isolates at ≤32 μg/mL, including all MBL-positive strains tested nih.gov. The combination also showed broad activity against P. aeruginosa isolates resistant to other advanced agents nih.gov. Specifically, 94.5% of P. aeruginosa isolates with ESBLs or MBLs were inhibited by cefepime-zidebactam at 8 + 8 mg/L researchgate.net. Cefepime-zidebactam demonstrated MIC50/MIC90 of 8/16 mg/L against Pseudomonas species, including MBL-producers researchgate.net.

The activity of cefepime-zidebactam against Acinetobacter baumannii has been reported, though generally with higher MIC values compared to Enterobacterales and P. aeruginosa. Studies indicated MIC50/MIC90 values of 16/32 μg/mL for cefepime-zidebactam against A. baumannii complex isolates, showing a four-fold improvement over cefepime or ceftazidime (B193861) alone researchgate.netmdpi.com. However, some studies noted that the activity against A. baumannii was reduced invivochem.comnih.gov. One report indicated an MIC90 of 64 mg/L against A. baumannii, which was considered within its therapeutic scope researchgate.net.

Zidebactam combinations have also been evaluated against other Gram-negative bacilli. Against Stenotrophomonas maltophilia, cefepime-zidebactam demonstrated good activity, inhibiting 99% of isolates at ≤32 μg/mL, with MIC50 of 8 μg/mL and MIC90 of 32 μg/mL nih.gov. Another study reported that 80.0% of S. maltophilia isolates were inhibited at ≤8 mg/L by cefepime/zidebactam nih.gov. Zidebactam has also been shown to potentiate the activity of cefepime against S. maltophilia scispace.com. For Burkholderia cepacia, cefepime-zidebactam inhibited 99% of isolates at ≤32 μg/mL, with MICs ranging from 16 to 32 μg/mL nih.gov. Similarly, 89.4% of B. cepacia isolates were inhibited at ≤8 mg/L by cefepime/zidebactam nih.gov.

Efficacy Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains in Preclinical Models

Zidebactam's mechanism of action makes it particularly effective against bacterial strains that have acquired multiple resistance mechanisms, rendering many standard antibiotics ineffective.

Compound List

Zidebactam sodium

Cefepime

Ceftazidime-avibactam

Ceftolozane-tazobactam

Imipenem-relebactam

Colistin

Ertapenem

Sulbactam/avibactam (B1665839)

Sulbactam/zidebactam

Meropenem

Meropenem/vaborbactam

Tigecycline

Cefiderocol

Ceftazidime

Ticarcillin

Clavulanate

Trimethoprim-sulfamethoxazole (TMP-SMX)

Levofloxacin

Minocycline

Eravacycline

Polymyxin B

Mechanisms of Bacterial Resistance to Zidebactam Sodium and Counterstrategies

Characterization of Emergent Resistance Mechanisms to Zidebactam (B611936) Sodium

The emergence of bacterial resistance to novel antibiotic agents like zidebactam is a critical area of study. Research into resistance mechanisms provides insight into the long-term viability of the compound and informs strategies to mitigate resistance development. For zidebactam, the primary mechanisms of emergent resistance involve specific genetic mutations, particularly in the gene encoding its main target, Penicillin-Binding Protein 2 (PBP2).

In Pseudomonas aeruginosa, a key pathogen targeted by the cefepime (B1668827)/zidebactam combination, resistance to zidebactam alone has been predominantly linked to mutations in the pbpA gene, which codes for PBP2. nih.govnih.govoup.com In vitro studies exposing P. aeruginosa strains (both wild-type and hypermutable strains) to increasing concentrations of zidebactam consistently selected for mutants with alterations in PBP2. oup.com These mutations, such as the V516M substitution, have been shown to reduce the binding affinity between zidebactam and the PBP2 protein, thereby conferring resistance. nih.gov

However, the development of high-level resistance to the cefepime/zidebactam combination (WCK 5222) is more complex. It typically requires the accumulation of multiple mutations. nih.govoup.com Studies have shown that in addition to PBP2 mutations, alterations in genes encoding the MexAB-OprM efflux pump and its regulators (MexR, NalC, NalD), as well as mutations in PBP3 (the primary target of cefepime), are necessary to significantly increase the Minimum Inhibitory Concentration (MIC) of the combination. nih.govoup.comasm.org The necessity for simultaneous mutations in multiple targets suggests a higher barrier to the development of clinically significant resistance. nih.gov

In Enterobacterales, such as Escherichia coli, a similar pattern has been observed. Decreased susceptibility to cefepime/zidebactam has been associated with specific amino acid substitutions in PBP2. nih.gov For instance, mutations like G601D, A543T, L573Q, and K572N in PBP2 were identified in carbapenemase-producing E. coli isolates showing reduced susceptibility. nih.gov

It is noteworthy that the development of these resistance mutations, particularly the multiple mutations required to overcome the cefepime/zidebactam combination, often comes with a significant biological fitness cost to the bacterium, which can impair its virulence and growth. nih.govoup.com

Table 1: Characterized Mutations Associated with Zidebactam Resistance

| Organism | Primary Resistance Mechanism | Key Gene(s) Involved | Specific Mutations Noted | Reference(s) |

| Pseudomonas aeruginosa | Target modification (reduced binding affinity) | pbpA (PBP2) | V516M, A174V, V517M, G591S | nih.govnih.govasm.orgresearchgate.net |

| Pseudomonas aeruginosa | Combined mechanisms (for resistance to cefepime/zidebactam) | pbpA (PBP2), PBP3, MexAB-OprM efflux pump regulators | PBP2/PBP3 mutations plus mutations in mexB, mexR, nalC, nalD | nih.govoup.com |

| Escherichia coli | Target modification | PBP2 | G601D, A543T, L573Q, K572N, V522I | nih.gov |

Strategies for Overcoming Reduced Susceptibility to Zidebactam Sodium

The primary strategy to overcome and prevent reduced susceptibility to zidebactam is intrinsic to its design and clinical development: its use in combination with a β-lactam antibiotic, specifically cefepime. This combination, known as WCK 5222, leverages a "β-lactam enhancer" mechanism. asm.orgnih.govdoaj.org

Zidebactam's high-affinity binding to PBP2 causes spheroplast formation and complements the action of cefepime, which primarily targets PBP3. nih.govasm.org This multi-target approach means that a bacterium must develop mutations in multiple essential proteins to become resistant, a less frequent occurrence than a single-target mutation. nih.govoup.com This strategy transcends the conventional β-lactam/β-lactamase inhibitor approach by providing a robust barrier against the evolution of resistance. asm.orgnih.govnih.gov

Furthermore, the cefepime/zidebactam combination is effective against a wide array of resistance mechanisms beyond target site mutations. Zidebactam itself inhibits Ambler class A and C β-lactamases, protecting cefepime from degradation by common enzymes like ESBLs and AmpC. nih.govoup.com The combination has also demonstrated efficacy against bacteria expressing various carbapenemases and non-enzymatic resistance mechanisms like porin loss and efflux pump upregulation. asm.orgasm.orgnih.gov For example, cefepime/zidebactam retains potent activity against Klebsiella pneumoniae isolates that have defective OmpK35/36 porins and produce KPC or OXA-48-like carbapenemases. nih.gov

Even when mutations leading to elevated MICs for cefepime/zidebactam do emerge in vitro, they often result in a significant fitness cost, impairing bacterial virulence. nih.gov In animal infection models, cefepime/zidebactam has remained effective against mutants with in vitro MICs as high as 16–64 mg/L, demonstrating that in vitro resistance does not always translate to in vivo failure. nih.govoup.com This suggests that the host immune system can more easily clear the less fit, resistant mutants.

The β-lactam enhancer mechanism, therefore, represents a promising strategic approach to combatting multidrug-resistant (MDR) pathogens and overcoming the challenge of evolving resistance. nih.govnih.govacs.org

Comparative Analysis with Other Diazabicyclooctane (DBO) Beta-Lactamase Inhibitors

Zidebactam belongs to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors, which also includes avibactam (B1665839), relebactam, and nacubactam. While sharing a core chemical structure, these inhibitors possess distinct properties, spectra of activity, and resistance profiles.

Zidebactam is unique due to its dual mechanism of action: it inhibits class A and C β-lactamases and also functions as a β-lactam enhancer through its potent, intrinsic antibacterial activity via PBP2 binding. nih.govoup.com This allows the cefepime/zidebactam combination to be effective against a broad spectrum of pathogens, including challenging isolates like carbapenem-resistant P. aeruginosa and MBL-producing Enterobacterales. asm.orgnih.govnih.gov Zidebactam is not an inhibitor of class B (MBLs) or D (OXA-type) enzymes, but its enhancer effect can help its partner β-lactam overcome resistance mediated by these enzymes. nih.govfrontiersin.org

Avibactam , typically paired with ceftazidime (B193861), is a potent inhibitor of class A (KPC, ESBLs), class C (AmpC), and some class D (e.g., OXA-48) β-lactamases. mdpi.com Unlike zidebactam, it has no clinically significant intrinsic antibacterial activity. nih.gov A major limitation of avibactam is its lack of activity against MBLs (e.g., NDM, VIM, IMP). mdpi.com Resistance to ceftazidime/avibactam in KPC-producing organisms often arises from mutations within the blaKPC gene itself. mdpi.com

Relebactam is combined with imipenem (B608078) and inhibits class A and C β-lactamases. mdpi.com Its activity against class D carbapenemases is limited, and it is not active against MBLs. mdpi.com Resistance to imipenem/relebactam is often associated with mechanisms that are not overcome by relebactam, such as porin mutations (e.g., OmpK35/36 in K. pneumoniae) and upregulation of efflux pumps. mdpi.com

Nacubactam shares a dual-action mechanism with zidebactam, exhibiting both β-lactamase inhibition (class A and C) and intrinsic antibacterial activity through PBP2 binding. patsnap.comnih.govnih.gov It is being developed in combination with meropenem. patsnap.comnih.gov Like other DBOs, it lacks direct inhibitory activity against MBLs, but its combination with a partner β-lactam can show potent activity against MBL-producing Enterobacterales. oup.com

In direct comparisons, cefepime/zidebactam often demonstrates a broader spectrum of activity, particularly against MBL-producing isolates, where combinations like ceftazidime/avibactam and imipenem/relebactam are ineffective. nih.govnih.gov For example, against a panel of aztreonam/avibactam-resistant, NDM-producing E. coli, all strains were susceptible to cefepime/zidebactam. nih.gov This highlights the strategic advantage of zidebactam's β-lactam enhancer mechanism in overcoming some of the most difficult resistance profiles.

Table 2: Comparative Analysis of DBO Beta-Lactamase Inhibitors

| Feature | Zidebactam | Avibactam | Relebactam | Nacubactam | Reference(s) |

| Partner Drug(s) | Cefepime | Ceftazidime, Aztreonam | Imipenem/cilastatin | Meropenem | asm.orgmdpi.compatsnap.comnih.gov |

| Mechanism of Action | β-lactamase inhibition + PBP2 binding (β-lactam enhancer) | β-lactamase inhibition | β-lactamase inhibition | β-lactamase inhibition + PBP2 binding | nih.govoup.commdpi.compatsnap.com |

| Spectrum of Inhibition | Class A, Class C | Class A, Class C, some Class D (OXA-48) | Class A, Class C | Class A, Class C | oup.commdpi.comnih.gov |

| Activity vs. MBLs | No direct inhibition, but enhancer effect provides activity for partner β-lactam | None | None | No direct inhibition, but combination can be active | nih.govmdpi.comoup.com |

| Common Resistance | Mutations in PBP2 | Mutations in β-lactamase gene (e.g., blaKPC) | Porin loss, efflux pump upregulation | Mutations in PBP2, mutations in β-lactamase gene (e.g., blaKPC) | nih.govnih.govmdpi.comnih.gov |

| Key Advantage | Broad activity, including against many MBL-producers and P. aeruginosa, due to dual-action mechanism. | Potent inhibitor of KPC and OXA-48 enzymes. | Potent activity against KPC-producing P. aeruginosa. | Dual-action mechanism provides broad coverage against Enterobacterales. | asm.orgnih.govmdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate zidebactam sodium's dual mechanism of action involving PBP2 binding and β-lactamase inhibition?

- Methodological Answer : To probe zidebactam's dual mechanism, researchers should combine penicillin-binding protein (PBP) binding assays with β-lactamase inhibition kinetics.

- PBP Binding : Use radiolabeled zidebactam in competitive binding assays against purified PBP2 isoforms from Gram-negative pathogens (e.g., Pseudomonas aeruginosa). Measure displacement of reference β-lactams to quantify affinity .

- β-Lactamase Inhibition : Conduct enzymatic assays with purified class A/B/D β-lactamases (e.g., TEM-1, KPC, OXA-48). Monitor hydrolysis rates of nitrocefin or fluorescent substrates in the presence of zidebactam to determine IC₅₀ values .

Q. How should researchers design combination studies to assess zidebactam's enhancement of β-lactam antibiotics against multidrug-resistant Gram-negative pathogens?

- Methodological Answer : Use a broth microdilution method with fixed concentration ratios (e.g., 1:1 or 2:1 cefepime:zidebactam) to evaluate synergistic effects.

- Key Steps :

Test isolates harboring clinically relevant β-lactamases (e.g., ESBLs, carbapenemases).

Include wild-type and resistant controls (e.g., Acinetobacter baumannii with overexpressed AmpC).

Calculate fractional inhibitory concentration indices (FICIs) to confirm synergy (FICI ≤0.5) .

- Data Interpretation : Note species-specific variability; zidebactam shows intrinsic inactivity against Serratia marcescens and Acinetobacter spp. due to poor PBP2 binding .

Advanced Research Questions

Q. What chromatographic methods and validation parameters are critical for analyzing this compound and its degradation products in stability testing?

- Methodological Answer : Employ reverse-phase liquid chromatography (RP-LC) with Hydrosphere C18 columns under gradient elution.

- Mobile Phases :

- For identification: Ammonium citrate buffer (pH 5.0) + acetonitrile.

- For quantification: Ammonium phosphate buffer (pH 3.0) + acetonitrile .

- Validation Metrics :

| Parameter | Requirement | Observed Value (Zidebactam) |

|---|---|---|

| Accuracy (%) | ≥98 | >99.8 |

| Precision (RSD%) | ≤5 | <4 |

| LOD (ng/column) | ≤2 | 1.4 |

- Stress Testing : Expose zidebactam to hydrolytic (acid/alkaline), oxidative (H₂O₂), and thermal conditions to isolate degradation products .

Q. How can discrepancies in zidebactam's in vitro activity against Acinetobacter baumannii versus Enterobacteriaceae be methodologically addressed?

- Methodological Answer : Discrepancies arise from species-specific resistance mechanisms:

- Genomic Analysis : Perform whole-genome sequencing to identify β-lactamase variants (e.g., OXA-23 in A. baumannii) or PBP2 mutations affecting zidebactam binding .

- Combination Ratios : Optimize cefepime:zidebactam ratios (e.g., 2:1) for A. baumannii, where zidebactam alone shows limited activity. Validate using time-kill assays over 24 hours to assess bactericidal effects .

Q. What factors contribute to variable MIC results when testing zidebactam against Klebsiella pneumoniae, and how should researchers interpret trailing growth patterns?

- Methodological Answer : Trailing growth (haze in MIC wells) is linked to heteroresistance or efflux pump overexpression.

- Experimental Adjustments :

Extend incubation to 24–48 hours to distinguish static vs. cidal effects.

Supplement media with efflux inhibitors (e.g., PAβN) to isolate pump-mediated resistance .

- Data Reporting : Use modal MIC values instead of ranges for isolates with trailing endpoints. For example, K. pneumoniae MICs may vary from 0.12 mg/L (susceptible) to >32 mg/L (resistant) depending on β-lactamase expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.